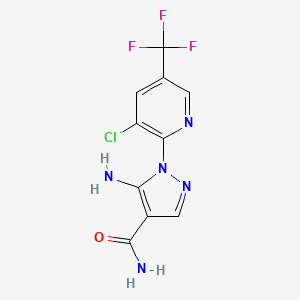

5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N5O/c11-6-1-4(10(12,13)14)2-17-9(6)19-7(15)5(3-18-19)8(16)20/h1-3H,15H2,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABUNAPAHLOXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C(=O)N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the purity and yield of the final product. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group makes it particularly reactive in certain conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, with temperature and solvent choice playing crucial roles.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.

Industry: In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its properties may enhance the performance and stability of these products.

Mechanism of Action

The mechanism by which 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chlorantraniliprole (Anthranilic Diamide)

- Core Structure : Anthranilic diamide (pyridine-pyrazole hybrid with diamide linkage).

- Key Differences: Chlorantraniliprole contains a diamide group instead of a carboxamide. Lacks the amino group at the pyrazole’s 5-position.

- Activity: Acts as a ryanodine receptor modulator, exhibiting high insecticidal activity against lepidopteran pests .

- Potency : Effective at concentrations as low as 50 mg/L, outperforming many pyrazole-carboxamides in insecticidal assays .

Fluopyram (SDHI Fungicide)

- Core Structure : Benzamide with a pyridinyl-ethyl chain.

- Key Similarities :

- Shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent.

- Key Differences :

- Contains a benzamide group instead of a pyrazole-carboxamide.

- Activity : Inhibits succinate dehydrogenase (SDH), making it effective against fungal pathogens in crops. However, it is associated with thyroid toxicity in mammals .

- Potency : Effective at lower doses (e.g., 0.1–1.0 mg/L) due to strong SDH binding .

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

- Core Structure : Pyrazole-carboxamide with an unsubstituted pyridin-2-yl group.

- Key Differences :

- Lacks chloro and trifluoromethyl substituents on the pyridine ring.

- Activity: Limited bioactivity data available, but structural simplicity may reduce target affinity compared to the trifluoromethyl- and chloro-substituted analog .

Pyrazole-Carboxylic Acid Derivatives

- Example : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1305711-84-5).

- Key Differences :

- Replaces carboxamide with a carboxylic acid group.

Structural and Functional Analysis

Role of Substituents

- Chloro and Trifluoromethyl Groups: Enhance lipophilicity and electron-withdrawing effects, improving target binding (e.g., SDH or ryanodine receptors) . Critical for fungicidal activity in Fluopyram and insecticidal activity in Chlorantraniliprole.

- Carboxamide vs. Carboxylic Acid :

- Carboxamide provides stronger hydrogen-bonding interactions, likely increasing biological activity compared to carboxylic acid derivatives .

Biological Activity

5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide, commonly referred to by its CAS number 623584-48-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

The molecular formula of this compound is , with a molecular weight of approximately 305.65 g/mol. Its structure features a pyrazole ring substituted with a chlorinated trifluoromethyl pyridine moiety, which is pivotal in modulating its biological activity.

Antitumor Activity

Research has indicated that compounds similar to 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide exhibit promising antitumor effects. A study demonstrated that derivatives of pyrazole compounds can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specifically, the presence of the trifluoromethyl group enhances the lipophilicity and bioavailability, contributing to increased cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity may be attributed to the modulation of signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed, particularly those involved in cancer progression and inflammation. The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain .

The exact mechanisms through which 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Kinases : The compound may interact with various kinases involved in cell signaling pathways that regulate cell growth and survival.

- Modulation of Gene Expression : It may influence the expression of genes associated with apoptosis and inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Efficacy Study : A recent study evaluated the cytotoxic effects of this compound on human colorectal cancer cells (HCT116). Results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics .

- Inflammation Model : In an animal model of acute inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step procedures starting from pyridine and pyrazole precursors. Key steps include:

- Nucleophilic substitution to introduce the trifluoromethyl and chloro groups on the pyridine ring.

- Coupling reactions (e.g., amidation) to attach the pyrazole-carboxamide moiety.

- Catalytic systems : Use of Pd-based catalysts for cross-coupling reactions and KCO as a base in polar aprotic solvents like DMF or DCM .

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours to ensure completion. Yield optimization requires strict control of stoichiometry, solvent choice, and inert atmosphere .

Q. How is the structural identity and purity of this compound validated in academic research?

- Spectroscopic techniques : H/C NMR for functional group confirmation (e.g., NH at δ 6.2–6.5 ppm, CF at δ 120–125 ppm in F NMR) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHClFNO; calc. 317.13 g/mol) .

- X-ray crystallography : For unambiguous confirmation of the pyridine-pyrazole orientation in solid state .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane) for intermediate purification .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>98%) .

- Solvent partitioning : Dichloromethane/water to remove hydrophilic byproducts .

Advanced Research Questions

Q. What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

- Kinase inhibition : The pyridine-pyrazole scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK2 or EGFR inhibitors) .

- Antimicrobial activity : Trifluoromethyl groups enhance membrane permeability, targeting bacterial enoyl-ACP reductase .

- Computational docking : Preliminary studies suggest binding to the ATP-binding pocket of HSP90 (ΔG = -9.2 kcal/mol) .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular dynamics simulations : To assess binding stability with target proteins over 100 ns trajectories .

- DFT calculations : Analyze electron density maps to prioritize substituents (e.g., -CF for electron-withdrawing effects) .

- ADMET prediction : SwissADME or pkCSM tools to predict bioavailability (e.g., logP ~2.5, moderate blood-brain barrier penetration) .

Q. What experimental approaches resolve contradictions in reported stability data for this compound?

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., onset at 210°C) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .

- pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–13) to identify labile bonds (e.g., amide group at pH >10) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

- Substituent variation : Modify the pyridine’s 3-Cl or 5-CF groups to assess steric/electronic effects .

- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea to compare potency .

- In vitro assays : IC measurements against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with cytotoxicity .

Q. What methodologies address contradictory biological activity data across independent studies?

- Dose-response standardization : Use fixed protocols (e.g., 48-hour incubation in DMEM + 10% FBS) to minimize variability .

- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

- Meta-analysis : Pool data from 5+ studies to identify trends (e.g., logD <3 correlates with improved solubility and activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.